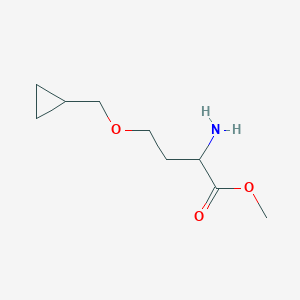
3-Isocyanato-1,1-dimethoxypropane
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
3-Isocyanato-1,1-dimethoxypropane is an organic compound characterized by the presence of an isocyanate group (N=C=O) and two methoxy groups (OCH3) attached to a propane backbone
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of 3-Isocyanato-1,1-dimethoxypropane typically involves the reaction of 1,1-dimethoxypropane with phosgene or a phosgene equivalent in the presence of a base. The reaction conditions often require careful control of temperature and pressure to ensure the desired product is obtained with high purity and yield.
Industrial Production Methods
Industrial production of this compound may involve continuous flow processes where the reactants are fed into a reactor under controlled conditions. The use of catalysts and optimized reaction parameters can enhance the efficiency and scalability of the production process.
化学反应分析
Types of Reactions
3-Isocyanato-1,1-dimethoxypropane undergoes various chemical reactions, including:
Addition Reactions: The isocyanate group can react with nucleophiles such as amines, alcohols, and water to form ureas, carbamates, and amides, respectively.
Substitution Reactions: The methoxy groups can be substituted by other nucleophiles under appropriate conditions.
Common Reagents and Conditions
Amines: React with the isocyanate group to form ureas.
Alcohols: React with the isocyanate group to form carbamates.
Water: Reacts with the isocyanate group to form amides.
Major Products Formed
Ureas: Formed from the reaction with amines.
Carbamates: Formed from the reaction with alcohols.
Amides: Formed from the reaction with water.
科学研究应用
3-Isocyanato-1,1-dimethoxypropane has several applications in scientific research:
Polymer Chemistry: Used as a building block for the synthesis of polyurethanes and other polymers.
Materials Science: Utilized in the development of advanced materials with specific properties.
Biology and Medicine: Investigated for its potential use in drug delivery systems and biomedical applications.
Industry: Employed in the production of coatings, adhesives, and sealants.
作用机制
The mechanism of action of 3-Isocyanato-1,1-dimethoxypropane involves the reactivity of the isocyanate group with nucleophiles. The isocyanate group can form covalent bonds with various nucleophiles, leading to the formation of stable products such as ureas, carbamates, and amides. The molecular targets and pathways involved depend on the specific nucleophile and reaction conditions.
相似化合物的比较
Similar Compounds
Hexamethylene diisocyanate: Another isocyanate compound used in the production of polyurethanes.
Isophorone diisocyanate: Used in the synthesis of high-performance coatings and elastomers.
Methylenediphenyl diisocyanate: Widely used in the production of rigid and flexible foams.
Uniqueness
3-Isocyanato-1,1-dimethoxypropane is unique due to the presence of both an isocyanate group and two methoxy groups, which confer distinct reactivity and properties. This combination allows for versatile applications in various fields, making it a valuable compound for research and industrial purposes.
属性
CAS 编号 |
1211507-34-4 |
|---|---|
分子式 |
C6H11NO3 |
分子量 |
145.16 g/mol |
IUPAC 名称 |
3-isocyanato-1,1-dimethoxypropane |
InChI |
InChI=1S/C6H11NO3/c1-9-6(10-2)3-4-7-5-8/h6H,3-4H2,1-2H3 |
InChI 键 |
YWIVKPPTFNUTAG-UHFFFAOYSA-N |
规范 SMILES |
COC(CCN=C=O)OC |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


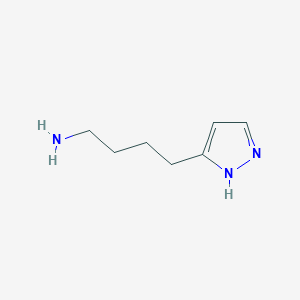
![2-{4-[2-(2-aminoethyl)-1H-1,3-benzodiazol-5-yl]phenyl}-1,3-oxazole-4-carboxamide dihydrochloride](/img/structure/B13622387.png)
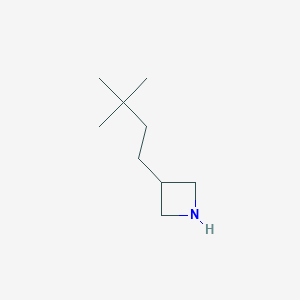
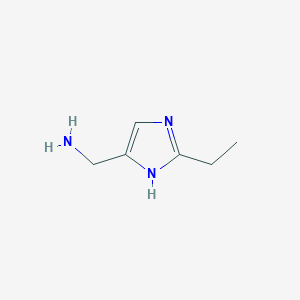

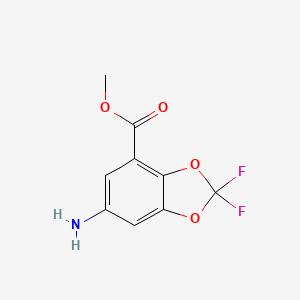
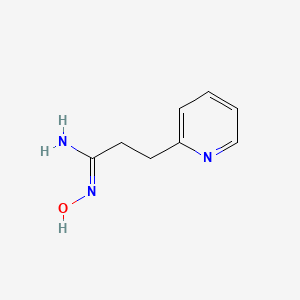
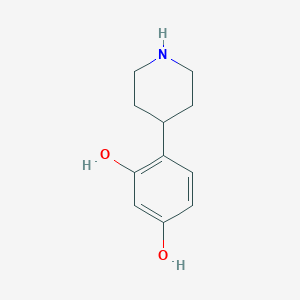
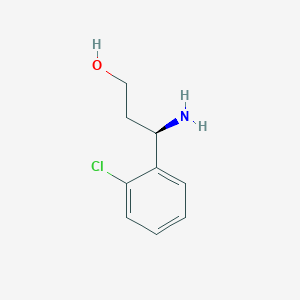
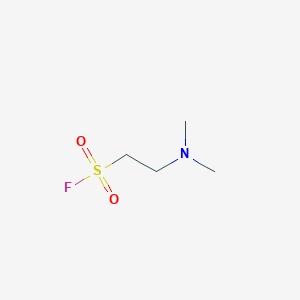
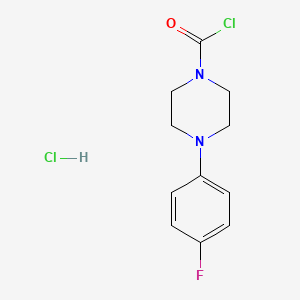
![5,6-Dimethyl-3-[2-(trimethylsilyl)ethynyl]-1,2-dihydropyrazin-2-one](/img/structure/B13622471.png)

